2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one
Description
Properties
IUPAC Name |
4'-propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5(2)8-10(9(12)11-8)3-6-7(4-10)13-6/h5-8H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETAZJZFHSYBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC3C(C2)O3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one, with the CAS number 2031260-36-1, is a synthetic compound possessing a unique bicyclic structure that may confer distinct biological activities. This article explores its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.23 g/mol
- Structure : The compound features a spirocyclic framework that may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclic compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in this area.
- Antioxidant Properties : Compounds containing similar functional groups have demonstrated antioxidant activity through mechanisms such as DPPH radical scavenging and reducing power assays. This suggests that this compound may possess similar properties.
- Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, there is a hypothesis that this compound could offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have investigated related compounds, providing insights into the potential biological activities of this compound:
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
- Modulation of Receptor Activity : Compounds with similar scaffolds have been implicated in modulating neurotransmitter receptors, suggesting a potential role in neuropharmacology.
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- Nucleoside Analogs: Bicyclo[3.1.0]hexane derivatives with purine modifications (e.g., 2-alkynyl groups) exhibit moderate A₃AR affinity (Ki ~0.38 µM) and high selectivity over other adenosine receptors . In contrast, P2Y1R antagonists like MRS2500 demonstrate potent activity (IC₅₀ = 0.31 nM) due to phosphate and halogen substitutions .
Physicochemical Properties
- Sabinene : Volatile (boiling point ~165°C) due to hydrocarbon nature; contrasts with the target compound’s polar oxa-azetidine and keto groups .
- MRS2500 : High molecular weight (599.6 g/mol) and polarity from phosphate groups, enhancing water solubility compared to the target compound (MW: 181.24) .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the bicyclo[3.1.0]hexane core in 2-(Propan-2-yl)-6'-oxaspiro derivatives?
- Methodological Answer : The bicyclo[3.1.0]hexane scaffold can be synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions, as demonstrated in a 2019 study. This approach enables regioselective access to hetero-bicyclic systems . Cross metathesis and carbene-mediated intramolecular cyclopropanation are also viable for functionalizing terminal olefins in bicyclo precursors, though electron-withdrawing substituents may favor competing [3 + 2] cycloadditions .
Q. How can the stereochemical configuration of bicyclo[3.1.0]hexane derivatives be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (a = 9.1932 Å, b = 9.8139 Å, c = 17.6979 Å) have been used to resolve boat conformations in related bicyclohexanes . Infrared spectroscopy (IR) can corroborate cyclopropane ring vibrations (e.g., 1020 cm⁻¹) and substituent effects .
Q. What analytical techniques are critical for purity assessment of spiroazetidine-bicyclohexane derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. For example, retention times in solvent systems like EtOAc:MeOH (5:1) can separate diastereomers . Nuclear magnetic resonance (NMR), particularly ¹H-¹³C HSQC and NOESY, aids in structural elucidation and detecting conformational isomers .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides?
- Methodological Answer : Lipase-catalyzed asymmetric acetylation resolves racemic mixtures of precursors like 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol. The Pseudomonas cepacia lipase selectively acetylates hydroxyl groups, yielding enantiomerically pure diacetates (e.g., >99% ee). Side reactions (e.g., acetal formation) can be minimized by controlling acetaldehyde byproduct levels .
Q. How does the bicyclo[3.1.0]hexane scaffold influence biological activity in antiviral research?
- Methodological Answer : The rigid scaffold locks nucleosides into "north" or "south" conformations, mimicking transition states in viral enzyme inhibition. For instance, bicyclohexane-templated nucleosides inhibit neuraminidase (IC₅₀ < 1 µM) by mimicking sialic acid in influenza A. Computational docking (e.g., AutoDock Vina) predicts binding modes, but experimental validation via enzyme assays (e.g., fluorescence-based neuraminidase inhibition) is essential .
Q. What computational tools are used to model bicyclo[3.1.0]hexane interactions with biological targets?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry for molecular dynamics (MD) simulations. For example, MD trajectories of bicyclohexane derivatives in neuraminidase active sites (PDB: 2HU4) reveal hydrogen-bonding networks with Arg152 and Glu119 residues. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Q. How can competing reaction pathways be suppressed during functionalization of bicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Substituent electronics dictate reaction outcomes. Electron-donating groups (e.g., alkyl chains) favor carbene-mediated cyclopropanation, while electron-withdrawing groups (e.g., esters) promote [3 + 2] cycloadditions. Kinetic studies (e.g., time-resolved IR) identify intermediates like cyclopropylmethyl platinum carbenes, guiding additive use (e.g., AgSbF₆) to stabilize desired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
